molecular formula C15H9ClN2O3 B5817414 2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

Cat. No.: B5817414
M. Wt: 300.69 g/mol
InChI Key: NOYVZQITTIUCHO-UHFFFAOYSA-N
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Description

2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a chemical compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a chloro group and a benzamide moiety attached to an isoindoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with phthalimide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), enhancing the receptor’s response to its natural ligand, glutamate. This modulation occurs through a novel allosteric site distinct from other known modulators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is unique due to its specific substitution pattern and its ability to modulate mGluR5 through a novel allosteric site. This distinct mechanism of action sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3/c16-12-8-4-3-7-11(12)13(19)17-18-14(20)9-5-1-2-6-10(9)15(18)21/h1-8H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYVZQITTIUCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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